2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Overview

Description

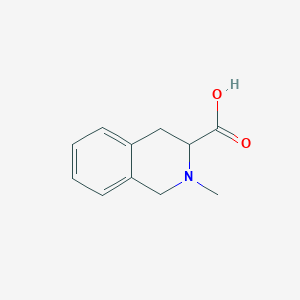

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by a fused ring structure that includes a benzene ring and a nitrogen-containing six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine followed by cyclization . Another method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent . Recent advancements have also explored enyne metathesis and [2 + 2 + 2] cycloaddition reactions to generate derivatives of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes like monoamine oxidase (MAO), which plays a role in neurotransmitter regulation . Additionally, its structural similarity to phenylalanine allows it to interact with biological systems in a manner similar to amino acids, influencing protein synthesis and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the carboxylic acid group.

Phenylalanine: An amino acid with a similar aromatic structure but different functional groups.

Quinoline Derivatives: Compounds with a similar fused ring structure but differing in nitrogen placement and functional groups.

Uniqueness

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its combination of a tetrahydroisoquinoline core with a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of biologically active molecules and pharmaceuticals .

Biological Activity

Overview

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQCA) is a member of the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This compound is characterized by a bicyclic structure containing a nitrogen atom and a carboxylic acid functional group at the 3-position. The molecular formula of THIQCA is , with a molecular weight of approximately 189.23 g/mol.

Target Interactions

THIQCA has been studied for its interactions with various biological targets, notably:

- Aminopeptidase N/CD13 : This enzyme plays a crucial role in immune response and tumor progression. Inhibition of CD13 by THIQCA could potentially lead to therapeutic applications in cancer treatment .

- Histone Deacetylases (HDACs) : Derivatives of THIQCA have shown promise as HDAC inhibitors, suggesting potential roles in cancer therapy by altering gene expression profiles .

Antimicrobial Properties

Research indicates that THIQCA exhibits notable antibacterial activity against several pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 40 to 50 µg/mL against various bacterial strains, including E. faecalis, P. aeruginosa, and K. pneumoniae .

Neuroprotective Effects

THIQCA and its derivatives have been evaluated for neuroprotective properties, particularly in models of neurodegenerative diseases:

- Dopaminergic Neuron Protection : Some studies suggest that related compounds may protect dopaminergic neurons from oxidative stress and apoptosis, which is critical in conditions like Parkinson's disease .

Structure-Activity Relationship (SAR)

A series of analogs derived from THIQCA were synthesized to explore their biological activities further:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| THIQCA | Carboxylic acid at position 3 | Inhibits CD13; potential neuroprotective effects |

| 1-Methyl-THIQCA | Similar structure without carboxylic acid | Different biological profile; less polar |

| Hydroxy-THIQCA | Hydroxyl group at position 3 | Potential neuroactive properties |

The SAR studies indicate that modifications to the THIQCA structure can significantly influence its biological activity .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of THIQCA derivatives on various cancer cell lines:

- MCF-7 Cells : One study demonstrated that certain derivatives resulted in significant increases in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and potential cytotoxicity . The IC50 values for these compounds varied, with some exhibiting potent anticancer activity.

Summary of Findings

The biological activity of this compound encompasses a range of effects from antimicrobial to neuroprotective properties. Its interactions with key enzymes such as aminopeptidase N and HDACs highlight its potential therapeutic applications in oncology and neurology.

Properties

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFOSDNQLGCEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390145 | |

| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54329-54-3 | |

| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.